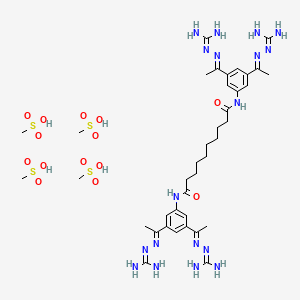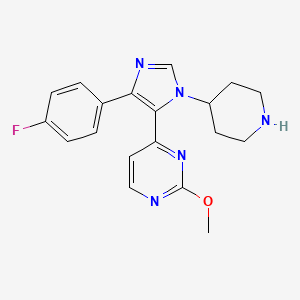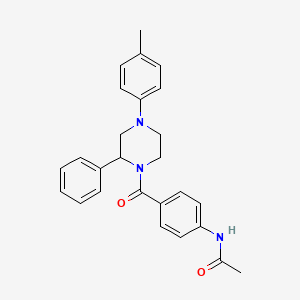
Semapimod mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Semapimod mesylate is synthesized by reacting 3,5-diacetylaniline with sebacoyl chloride in the presence of pyridine, followed by reaction of the resulting tetraketone with aminoguanidine hydrochloride This method involves multiple steps and requires careful control of reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Semapimod mesylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Semapimod mesylate has been extensively studied for its potential therapeutic applications. In chemistry, it is used as a tool to study the inhibition of nitric oxide synthesis and the modulation of inflammatory responses. In biology and medicine, it has been investigated for its potential to treat inflammatory and autoimmune disorders, such as Crohn’s disease, rheumatoid arthritis, and multiple sclerosis . It has also shown promise in treating viral infections and malaria . In industry, this compound is used in research and development of new anti-inflammatory and immunomodulatory drugs .
Mechanism of Action
The primary mechanism of action of semapimod mesylate involves the inhibition of p38 MAP kinase activation, which leads to the suppression of inflammatory cytokine production . It also inhibits the uptake of arginine by inflammatory macrophages, which is necessary for nitric oxide synthesis . Additionally, this compound stimulates the vagus nerve, down-regulating inflammatory pathways via the cholinergic anti-inflammatory pathway . It has been found to target the TLR chaperone gp96, inhibiting TLR signaling and reducing inflammatory responses .
Comparison with Similar Compounds
Semapimod mesylate is similar to other anti-inflammatory and immunomodulatory compounds, such as geldanamycin and radicicol, which also inhibit TLR signaling by targeting gp96 . this compound is unique in its ability to rapidly inhibit TLR4 signaling, making it a more effective inhibitor of inflammatory responses . Other similar compounds include dexamethasone and methotrexate, which are commonly used to treat inflammatory and autoimmune disorders but have different mechanisms of action and side effect profiles .
Properties
CAS No. |
872830-80-3 |
|---|---|
Molecular Formula |
C38H68N18O14S4 |
Molecular Weight |
1129.31 |
IUPAC Name |
N1,N10-bis(3,5-bis((E)-1-(2-carbamimidoylhydrazono)ethyl)phenyl)decanediamide tetramethanesulfonate |
InChI |
InChI=1S/C34H52N18O2.4CH4O3S/c1-19(45-49-31(35)36)23-13-24(20(2)46-50-32(37)38)16-27(15-23)43-29(53)11-9-7-5-6-8-10-12-30(54)44-28-17-25(21(3)47-51-33(39)40)14-26(18-28)22(4)48-52-34(41)42;4*1-5(2,3)4/h13-18H,5-12H2,1-4H3,(H,43,53)(H,44,54)(H4,35,36,49)(H4,37,38,50)(H4,39,40,51)(H4,41,42,52);4*1H3,(H,2,3,4)/b45-19+,46-20+,47-21+,48-22+;;;; |
InChI Key |
CKWNYVLFZNKVGX-RTQZJKMDSA-N |
SMILES |
C/C(=N\NC(=N)N)/c1cc(cc(c1)/C(=N/NC(=N)N)/C)NC(=O)CCCCCCCCC(=O)Nc2cc(cc(c2)/C(=N/NC(=N)N)/C)/C(=N/NC(=N)N)/C.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Semapimod mesylate; Semapimod tetramesylate; CNI1493; CNI-1493; CNI1493; AXD-455; AXD 455; AXD455; AIDS121302; AIDS-121302 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B610713.png)
![[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-[(3S)-3-aminopyrrolidin-1-yl]methanone;dihydrochloride](/img/structure/B610718.png)
![3,4-Difluoro-N-[(1S)-1-[6-[4-(2-pyridinyl)-1-piperazinyl]-2-pyrazinyl]ethyl]benzenepropanamide](/img/structure/B610720.png)


